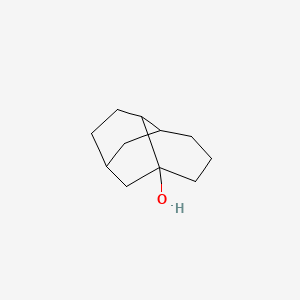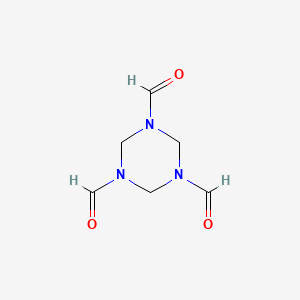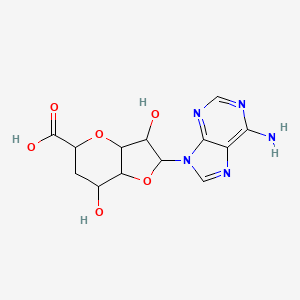
1,6-Methanonaphthalen-1(2H)-ol, octahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Methanonaphthalen-1(2H)-ol, octahydro- is a chemical compound with a unique structure that includes a methano bridge and an octahydro configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Methanonaphthalen-1(2H)-ol, octahydro- typically involves the hydrogenation of naphthalene derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under high pressure of hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1,6-Methanonaphthalen-1(2H)-ol, octahydro- follows similar principles but on a larger scale. The process involves continuous flow reactors and advanced catalytic systems to ensure efficient conversion and scalability. The use of automated systems and real-time monitoring helps in maintaining the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
1,6-Methanonaphthalen-1(2H)-ol, octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1,6-Methanonaphthalen-1(2H)-ol, octahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 1,6-Methanonaphthalen-1(2H)-ol, octahydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,6-Methanonaphthalen-1(2H)-amine, octahydro-
- 1,6-Methanonaphthalen-1(2H)-one, octahydro-
Uniqueness
1,6-Methanonaphthalen-1(2H)-ol, octahydro- is unique due to its specific structural features, including the methano bridge and octahydro configuration. These features confer distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.
Properties
CAS No. |
57234-55-6 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
tricyclo[5.3.1.03,8]undecan-3-ol |
InChI |
InChI=1S/C11H18O/c12-11-5-1-2-9-6-8(7-11)3-4-10(9)11/h8-10,12H,1-7H2 |
InChI Key |
SVEULPCBDTWNMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CCC2C(C1)(C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole](/img/structure/B14612851.png)

![1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone](/img/structure/B14612865.png)



![1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one](/img/structure/B14612893.png)
![2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B14612897.png)

![4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate](/img/structure/B14612904.png)




